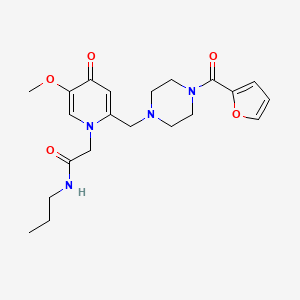

2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-propylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a furan-2-carbonyl group, a piperazin-1-yl group, a methoxy group, and an oxopyridin-1(4H)-yl group.Aplicaciones Científicas De Investigación

Pharmacological Evaluation

A novel series of compounds, including derivatives related to 2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-propylacetamide, have been synthesized and their antidepressant and antianxiety activities evaluated. For instance, certain compounds significantly reduced immobility times and showed notable antianxiety activity (J. Kumar et al., 2017).

Antipsychotic Potential

Some conformationally restricted butyrophenones with structural similarities to the compound were evaluated as antipsychotic agents. These studies involved in vitro assays for affinity for dopamine and serotonin receptors and in vivo assays for antipsychotic potential (E. Raviña et al., 2000).

Inhibitor Design and Clinical Applications

Research on compounds structurally related to 2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-propylacetamide includes the development of aqueous-soluble inhibitors for human acyl-coenzyme A: cholesterol O-acyltransferase. Such inhibitors, including the clinically designated K-604, show promise for the treatment of diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).

Antibacterial Activity

The antibacterial activity of derivatives including 2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-propylacetamide has been investigated. Some derivatives have shown significant activity against a range of bacteria, indicating potential applications in antimicrobial therapies (Anshul Kumar et al., 2021).

Antimicrobial Activities

Derivatives of the compound have also been synthesized and evaluated for antimicrobial activities, with some showing notable activity against tested microorganisms. This highlights their potential use in antimicrobial treatments (Serap Başoğlu et al., 2013).

Novel HIV-1 Reverse Transcriptase Inhibitors

Analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride, structurally similar to 2-(2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-propylacetamide, have been synthesized and evaluated for inhibition of HIV-1 reverse transcriptase. These studies are crucial for developing new treatments for HIV (D. Romero et al., 1994).

P2Y12 Antagonists for Platelet Aggregation

Research on piperazinyl glutamate pyridines, which are structurally related, has led to the discovery of potent orally bioavailable P2Y12 antagonists. These compounds have significant potential for inhibiting platelet aggregation, a crucial factor in thrombotic diseases (J. J. Parlow et al., 2010).

Propiedades

IUPAC Name |

2-[2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-propylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O5/c1-3-6-22-20(27)15-25-14-19(29-2)17(26)12-16(25)13-23-7-9-24(10-8-23)21(28)18-5-4-11-30-18/h4-5,11-12,14H,3,6-10,13,15H2,1-2H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTKCPDHFLBSLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CN1C=C(C(=O)C=C1CN2CCN(CC2)C(=O)C3=CC=CO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2464416.png)

![3,4,5,6-tetrachloro-N-[(4-fluorophenyl)(oxolan-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2464421.png)

![N-(2,5-dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2464422.png)

![6-(4-methoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2464423.png)

![7-(3,5-Dimethyl-1-pyrazolyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2464427.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2464429.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2464431.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2464432.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine](/img/structure/B2464434.png)